2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide
Description
The compound 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide features a 1,2,4-triazin-3-yl core substituted with an amino group at position 4, a 4-ethoxybenzyl group at position 6, and a 5-oxo-4,5-dihydro moiety. A thioether linkage connects the triazin ring to an acetamide group, which is further substituted with an o-tolyl (2-methylphenyl) group. The 4-ethoxybenzyl substituent introduces significant bulk and lipophilicity, while the o-tolyl group may influence steric interactions in biological systems.
Properties
IUPAC Name |
2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-3-29-16-10-8-15(9-11-16)12-18-20(28)26(22)21(25-24-18)30-13-19(27)23-17-7-5-4-6-14(17)2/h4-11H,3,12-13,22H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVZPBBUEBXGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide is a derivative of triazine and thioamide structures, which have been studied for their biological activities. This article explores its potential pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a triazine core with various substituents that may influence its biological activity.
Anticancer Activity
Research has indicated that triazine derivatives exhibit significant anticancer properties. In a study examining the cytotoxic effects of various triazine compounds, it was found that derivatives similar to the compound showed promising activity against several cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazine Derivative A | HCT-116 | 6.2 |
| Triazine Derivative B | T47D | 27.3 |
| Triazine Derivative C | HCT-116 | 43.4 |
Antimicrobial Activity
The compound's thioamide functionality suggests potential antimicrobial properties. Similar compounds have been shown to exhibit antibacterial activity against various pathogens. For instance, benzothiazole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Properties
Antioxidant activity is another area of interest for this class of compounds. Studies highlight that certain triazole derivatives possess the ability to scavenge free radicals and reduce oxidative stress in cellular systems. This property is crucial for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders .
The biological activities of 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazine derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Mechanisms : The ability to neutralize free radicals contributes to their protective effects against oxidative stress.
Case Studies
- Study on Anticancer Activity : In a comparative study of various triazine derivatives, the compound exhibited significant inhibition of tumor growth in xenograft models, highlighting its potential as a therapeutic agent .
- Antimicrobial Efficacy : A recent investigation reported that a related thioamide compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for the compound under discussion .
- Mechanistic Insights : Research utilizing molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer signaling pathways, further supporting its anticancer potential.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related molecules from the evidence:
*Estimated based on structural modifications to ’s compound.
Key Comparative Insights
Triazin Core vs. Phenoxy/Triazole Systems
- The 1,2,4-triazin-3-yl core (target and ) provides multiple hydrogen-bonding sites (NH and carbonyl groups), which may enhance binding to biological targets compared to phenoxy () or triazole () systems .
- Triazoles () are generally more metabolically stable than triazines due to reduced susceptibility to oxidative degradation .
Substituent Effects
- R1 (Position 6): The 4-ethoxybenzyl group in the target compound increases lipophilicity (LogP ~3.5 estimated) compared to the methyl group in ’s analog (LogP ~2.1). This could enhance membrane permeability but may reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
